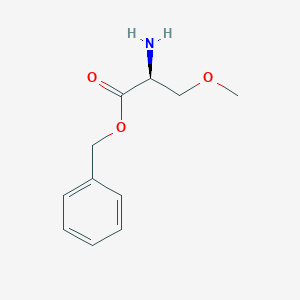

(S)-Benzyl 2-amino-3-methoxypropanoate

Description

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGIWPZJAPVLTD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Benzyl 2-amino-3-methoxypropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-Benzyl 2-amino-3-methoxypropanoate. As a specialized, non-commercially common amino acid derivative, direct experimental data for this compound is limited. Therefore, this document synthesizes information from closely related analogues and established synthetic methodologies to provide a robust technical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: A Chiral Building Block of Interest

This compound, also known as the benzyl ester of O-methyl-L-serine, is a chiral molecule with potential applications as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure combines the key features of an amino acid, a benzyl ester protecting group, and a methoxy moiety, offering a unique combination of reactivity and stereochemistry.

The presence of the (S)-chiral center makes it a valuable precursor for the enantioselective synthesis of bioactive compounds. The benzyl ester provides a readily cleavable protecting group for the carboxylic acid, while the methoxy group at the 3-position can influence the molecule's conformation and metabolic stability.

Physicochemical Properties: A Comparative Analysis

Due to the limited availability of experimental data for this compound, this section presents a comparative table of its predicted properties alongside the experimental data of structurally similar compounds. This approach allows for an informed estimation of its characteristics.

| Property | This compound (Predicted/Inferred) | (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride[1][2] | (R)-2-Amino-N-benzyl-3-methoxypropionamide[3] | O-Benzyl-L-serine methyl ester hydrochloride[4][] |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₇H₂₀ClNO₄S | C₁₁H₁₆N₂O₂ | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 209.24 g/mol | 369.86 g/mol | 208.26 g/mol | 245.71 g/mol |

| CAS Number | Not available | 1194550-59-8 | 196601-69-1 | 19525-87-2 |

| Appearance | Likely a colorless to off-white solid or oil | White to off-white powder | Colorless to off-white solid-liquid mixture | White to off-white powder |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in water and various organic solvents.[6] |

| Melting Point | Not available | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. | Inert atmosphere, Room Temperature.[1] | 2-8°C Refrigerator.[7] | 2-8°C.[] |

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of O-Methyl-L-serine

-

Preparation: To a solution of L-serine in a suitable aprotic solvent (e.g., DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Argon).

-

Methylation: A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Esterification Setup: O-Methyl-L-serine is dissolved in a mixture of benzyl alcohol and a non-polar solvent capable of forming an azeotrope with water (e.g., cyclohexane).[8][10]

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.

-

Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.

-

Reaction Completion and Work-up: Once the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.

-

Purification: The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Protecting Groups: The synthesis of amino acid derivatives often requires the use of protecting groups to prevent unwanted side reactions. In this proposed synthesis, the order of reactions is crucial. O-methylation is performed first, as the conditions for benzyl esterification could potentially lead to side reactions with the free hydroxyl group of serine.

-

Azeotropic Removal of Water: The esterification reaction is a reversible equilibrium. To drive the reaction towards the product side, the water generated is continuously removed from the reaction mixture using azeotropic distillation. Cyclohexane is a safer alternative to benzene for this purpose.[8][10]

-

Purification: Chromatographic purification is essential to obtain the final product with high purity, removing any unreacted starting materials or byproducts.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the methoxy group (a singlet around 3.3-3.5 ppm), and the protons on the propanoate backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the methoxy carbon, and the carbons of the serine backbone.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the ester, and C-O stretching for the ether and ester groups.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.24 g/mol ).

Applications in Research and Development

Given its structure as a protected, chiral amino acid derivative, this compound is a promising building block for various applications in drug discovery and organic synthesis.

Peptide Synthesis

This compound can be incorporated into peptide chains to introduce an O-methylated serine residue. O-methylation can enhance the metabolic stability of peptides and influence their conformation and biological activity.[11] The benzyl ester can be selectively removed under appropriate conditions to allow for further peptide coupling at the C-terminus.

Synthesis of Chiral Ligands and Catalysts

The chiral backbone of this compound makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amino and ester functionalities can be further modified to create bidentate or tridentate ligands.

Intermediate in the Synthesis of Bioactive Molecules

The related compound, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is used as a reagent in the development of potent LFA-1/ICAM antagonists for treating dry eye.[7] This suggests that derivatives of this compound could also serve as key intermediates in the synthesis of novel therapeutic agents.

Caption: Potential applications of this compound.

Reactivity and Stability

-

Stability: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. It should be stored in a dry environment to prevent degradation.

-

Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation and alkylation. The benzyl ester can be cleaved by hydrogenolysis (catalytic hydrogenation), a common deprotection strategy in peptide synthesis.[12]

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety information for the structurally similar (R)-2-Amino-N-benzyl-3-methoxypropionamide, the following precautions should be taken[3]:

-

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

This compound is a chiral building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties and reactivity can be reasonably inferred from related compounds. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. As research into novel therapeutics and complex molecules continues, the utility of such specialized amino acid derivatives is expected to grow, making this guide a valuable resource for scientists working at the forefront of chemical innovation.

References

Sources

- 1. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS 1194550-59-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 6. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Benzyl Esters [organic-chemistry.org]

(S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

For Correspondence: Senior Application Scientist, Synthesis & Development Core

Abstract

This technical guide provides an in-depth exploration of (S)-Benzyl 2-amino-3-methoxypropanoate, a specialized amino acid derivative with significant potential as a building block in synthetic organic chemistry and drug discovery. While a degree of ambiguity exists in public databases regarding its specific CAS number, this guide designates CAS Number 694527-68-9 for the hydrochloride salt, based on available supplier information. This document details the physico-chemical properties, outlines a robust, multi-step synthesis protocol based on established methodologies for analogous O-alkylated serine derivatives, and presents a comprehensive workflow for its purification and analytical characterization. Furthermore, it discusses the strategic applications of this compound, particularly in peptide synthesis and the development of novel therapeutics, providing researchers, scientists, and drug development professionals with a foundational resource for its effective utilization.

Introduction and Chemical Identity

This compound is a chiral, non-proteinogenic amino acid ester. It is a derivative of the natural amino acid L-serine, featuring two key modifications: a benzyl ester protecting the carboxylic acid and a methyl ether at the side-chain hydroxyl group. These modifications render it a valuable intermediate for multi-step organic syntheses, offering a stable yet versatile scaffold for the introduction of further chemical diversity.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it more amenable to storage and use in various reaction conditions.

Structural and Physico-Chemical Properties

A summary of the key identifiers and properties for this compound hydrochloride is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| CAS Number | 694527-68-9 | BLDpharm[1] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | BLDpharm[1] |

| Molecular Weight | 245.70 g/mol | BLDpharm[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMF) | Inferred from related compounds |

| Storage | 2-8°C, under inert atmosphere | Inferred from related compounds |

Strategic Synthesis Pathway

The synthesis of this compound hydrochloride is a multi-step process that requires careful selection of protecting groups to ensure regioselectivity and preserve the stereochemical integrity of the chiral center. The following pathway is a representative and robust method, adapted from established procedures for the synthesis of protected serine derivatives.

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocol

The initial step involves the protection of the amino group of L-serine to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a range of conditions and its facile removal under acidic conditions.

-

Dissolution: Dissolve L-serine in an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium bicarbonate) and a co-solvent such as 1,4-dioxane or THF.

-

Boc-Anhydride Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining a basic pH.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Perform an aqueous work-up to remove unreacted reagents and isolate the N-Boc-L-serine.

With the amino group protected, the carboxylic acid is converted to a benzyl ester. This is a crucial step for many applications in peptide synthesis where the benzyl group can be removed under mild hydrogenolysis conditions.

-

Reagent Selection: In a suitable aprotic solvent such as DMF or acetonitrile, dissolve the N-Boc-L-serine.

-

Benzylation: Add a base (e.g., cesium carbonate or potassium carbonate) followed by the dropwise addition of benzyl bromide.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor for completion by TLC.

-

Isolation: After an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate), the crude product is purified by column chromatography.

This step introduces the key methoxy group onto the side-chain hydroxyl. This is typically achieved via a Williamson ether synthesis.

-

Alkoxide Formation: Dissolve the N-Boc-L-serine benzyl ester in a dry, aprotic solvent such as THF. Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.

-

Methylation: Add methyl iodide (CH₃I) to the reaction mixture.

-

Reaction Progression: Allow the reaction to proceed at low temperature, gradually warming to room temperature. Monitor the reaction by TLC.

-

Purification: Quench the reaction carefully with water and perform an extractive work-up. The resulting crude product is purified by silica gel chromatography to yield N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate.

The final step involves the removal of the N-Boc protecting group to liberate the free amine, which is then converted to its hydrochloride salt.

-

Acidic Cleavage: Dissolve the purified product from the previous step in a suitable solvent such as dichloromethane or ethyl acetate.

-

Deprotection: Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).[2]

-

Salt Formation: Stir the reaction at room temperature. The deprotection is typically rapid. The hydrochloride salt often precipitates from the solution.

-

Isolation and Drying: The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum to yield the final this compound hydrochloride.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the quality and suitability of the final compound for its intended applications.

Purification Workflow

Caption: Purification workflow for the final product.

Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is a highly effective method for purifying the final hydrochloride salt, removing minor impurities and yielding a crystalline solid.

Analytical Characterization Techniques

A multi-technique approach is recommended to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show characteristic peaks for the benzyl, methoxy, and amino acid backbone protons and carbons. Purity can be assessed by the absence of significant impurity peaks. |

| HPLC/UPLC | Purity analysis and quantification. | A single major peak should be observed on a suitable reversed-phase column. Chiral HPLC can be employed to confirm the enantiomeric purity. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion should correspond to the calculated mass of the protonated free base. |

| FT-IR Spectroscopy | Functional group identification. | Characteristic absorption bands for the amine salt, ester carbonyl, and ether functionalities should be present. |

Applications in Research and Development

This compound hydrochloride is a valuable building block in several areas of chemical research and development.

Peptide Synthesis

The primary application of this compound is in solid-phase or solution-phase peptide synthesis.[3] The methoxy group on the serine side-chain can impart unique conformational properties to the resulting peptide or protect the side-chain from undesired reactions. The free amino group allows for its incorporation into a growing peptide chain using standard coupling reagents.

Drug Discovery and Medicinal Chemistry

As a non-natural amino acid derivative, it can be incorporated into peptide-based drug candidates to enhance their metabolic stability, modify their pharmacokinetic properties, or fine-tune their binding affinity to biological targets.[4] The methoxy group can alter the hydrogen bonding capacity and lipophilicity of the side chain, which can be a critical factor in drug design.

Synthesis of Complex Molecules

Beyond peptide synthesis, this compound can serve as a chiral starting material for the synthesis of other complex organic molecules where a protected serine scaffold is required.

Safety and Handling

While a specific safety data sheet for CAS number 694527-68-9 is not widely available, general precautions for handling similar amino acid derivatives and hydrochloride salts should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound hydrochloride (CAS 694527-68-9) is a specialized chemical entity with significant potential in advanced organic synthesis. This guide has provided a comprehensive overview of its properties, a robust and logical synthetic pathway, and a framework for its purification and characterization. By leveraging the methodologies outlined herein, researchers and drug development professionals can effectively synthesize and utilize this compound as a valuable building block for the creation of novel peptides and complex molecular architectures.

References

Sources

(S)-Benzyl 2-amino-3-methoxypropanoate: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-Benzyl 2-amino-3-methoxypropanoate is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical characterization. We delve into the critical role of its stereochemistry and the strategic importance of the benzyl and methoxy functionalities in the design of novel therapeutics. This document serves as a foundational resource for researchers leveraging this versatile building block in their synthetic and drug discovery endeavors.

Introduction: The Significance of Chiral Amino Acid Derivatives

The vast majority of biological processes are stereospecific, driven by the precise three-dimensional arrangement of molecules. Consequently, the chirality of drug candidates is a paramount consideration in modern pharmaceutical research. Chiral amino acids and their derivatives are invaluable building blocks in the synthesis of complex, biologically active molecules.[1] Their inherent chirality provides a scaffold for creating compounds that can interact selectively with specific biological targets, leading to improved efficacy and reduced off-target effects. This compound, a derivative of the naturally occurring amino acid L-serine, embodies the qualities of a valuable chiral synthon for the construction of novel pharmaceutical agents.[2]

Molecular Structure and Physicochemical Properties

This compound, often available as its hydrochloride salt (CAS No. 694527-68-9), is a molecule designed with specific functional groups that serve distinct purposes in organic synthesis.[3]

Key Structural Features:

-

Chiral Center: The alpha-carbon (C2) is a stereocenter with an (S)-configuration, derived from L-serine. This defined stereochemistry is crucial for its application in asymmetric synthesis.

-

Amino Group: The primary amine at the C2 position is a key functional handle for peptide bond formation and other derivatizations.

-

Benzyl Ester: The carboxylic acid is protected as a benzyl ester. This group is relatively stable under various reaction conditions but can be readily removed by catalytic hydrogenolysis, offering a strategic advantage in multi-step syntheses.[4][5]

-

Methoxy Group: The hydroxyl group of the serine side chain is protected as a methyl ether. This prevents unwanted side reactions and can influence the molecule's lipophilicity and conformational properties.

Molecular Structure Diagram

Sources

An In-Depth Technical Guide to the Solubility of (S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride Salt

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 2-amino-3-methoxypropanoate hydrochloride is an amino acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is fundamental for its effective use in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound hydrochloride is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to predict its solubility characteristics. Furthermore, this guide offers detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data.

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development. For an active pharmaceutical ingredient (API), aqueous solubility is a key determinant of its bioavailability, directly influencing its absorption and therapeutic efficacy. Poor solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, potential failure of a drug candidate in clinical trials. Therefore, a comprehensive characterization of the solubility of a compound like this compound hydrochloride is an indispensable step in its evaluation as a potential therapeutic agent or intermediate.

Molecular Profile and Predicted Solubility of this compound Hydrochloride

This compound hydrochloride is the hydrochloride salt of the benzyl ester of O-methyl-L-serine. Its molecular structure integrates several functional groups that influence its solubility:

-

Amino Acid Backbone: The core L-serine structure provides a basis for its interaction with polar solvents.

-

Amino Group (as a hydrochloride salt): The presence of the primary amine as a hydrochloride salt is expected to significantly enhance its aqueous solubility. The salt form allows for ionization in aqueous media, promoting strong interactions with water molecules. This is a common strategy employed to improve the solubility and dissolution rate of amine-containing drug candidates.

-

Benzyl Ester: The benzyl ester group introduces a significant hydrophobic component to the molecule. While this may increase solubility in organic solvents, it is likely to decrease aqueous solubility compared to the parent amino acid.

-

Methoxy Group: The methoxy group is relatively polar and can participate in hydrogen bonding, which may have a modest positive contribution to its solubility in polar protic solvents.

Based on these structural features and data from related compounds, a qualitative solubility profile can be predicted. For instance, L-serine benzyl ester hydrochloride is known to be soluble in water. Similarly, O-Benzyl-L-serine methyl ester hydrochloride is described as having robust solubility in polar solvents. Therefore, it is reasonable to hypothesize that this compound hydrochloride will exhibit good solubility in polar protic solvents like water, ethanol, and methanol, and limited solubility in non-polar organic solvents. Dimethyl sulfoxide (DMSO), a powerful and versatile solvent, is also expected to readily dissolve this compound[1][2].

Table 1: Predicted Qualitative Solubility of this compound Hydrochloride

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Hydrochloride salt of an amino acid derivative promotes ionization and interaction with water. |

| Methanol | Soluble | Polar protic nature of methanol can solvate the ionic and polar groups of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is unlikely to be well-solvated by this non-polar solvent. |

| Hexanes | Insoluble | Non-polar nature of hexanes will not effectively solvate the ionic and polar functional groups. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain quantitative and reliable solubility data, experimental determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility[3].

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound hydrochloride in a selected solvent.

Materials:

-

This compound hydrochloride (solid)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[4]

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved[5].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method. Common methods for amino acid derivatives involve reversed-phase chromatography with UV detection[6][7][8][9][10].

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the thermodynamic solubility in units of mg/mL or µg/mL.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Workflow for Kinetic Solubility Determination

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information for context and reproducibility:

-

Type of Solubility: Clearly state whether the reported value is thermodynamic or kinetic solubility.

-

Solvent System: Specify the exact composition of the solvent, including pH and any buffer components.

-

Temperature: Report the temperature at which the solubility was determined.

-

Method of Quantification: Describe the analytical method used to measure the concentration of the dissolved compound.

-

Solid Form: If known, specify the polymorphic form of the solid material used for the determination, as different polymorphs can have different solubilities.

Conclusion

While direct, published solubility data for this compound hydrochloride is limited, a scientifically sound estimation of its solubility profile can be made based on its molecular structure and comparison with closely related analogs. It is predicted to be soluble in polar solvents, particularly in its hydrochloride salt form. For definitive, quantitative data, the detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility determination offer a robust framework for researchers. The generation of accurate solubility data is a cornerstone of successful drug development, enabling informed decisions in lead optimization, formulation design, and preclinical evaluation.

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5635-5638.

-

AdooQ BioScience. (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

-

Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. [Link]

- Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)

-

PubChem. (2-Amino-3-methoxyphenyl)methanol. [Link]

-

ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

MDPI. (2023). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl-)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

-

ACS Publications. (2021). Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. [Link]

-

PrepChem.com. Synthesis of (S)α-cyano-3-phenoxy-benzyl (IR,cis) 2,2-dimethyl-3-[(Z) 3-oxo-3-(2,2,2-trichloroethoxy-)-1-propenyl]-cyclopropane-carboxylate. [Link]

-

PubChem. O-benzyl-L-serine. [Link]

-

Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. evotec.com [evotec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. usp.org [usp.org]

Spectroscopic Characterization of (S)-Benzyl 2-amino-3-methoxypropanoate: A Technical Guide

Introduction

(S)-Benzyl 2-amino-3-methoxypropanoate is a protected amino acid derivative of O-methylated serine. Such compounds are valuable building blocks in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules where selective protection of functional groups is crucial for achieving desired chemical transformations. The benzyl ester serves as a common protecting group for the carboxylic acid, while the methoxy group on the side chain offers unique properties for further synthetic manipulations.

Accurate structural confirmation and purity assessment of this compound are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of this molecule. This technical guide provides a framework for the spectroscopic analysis of this compound. While a comprehensive search of publicly available databases and scientific literature did not yield specific experimental NMR and MS data for this exact compound, this guide will present the expected spectroscopic features based on its chemical structure and data from closely related analogs. Furthermore, it outlines standardized protocols for acquiring and interpreting this critical data.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features to be identified by spectroscopic methods are the benzyl ester group, the methoxy group, the chiral alpha-carbon, and the amino group.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, this guide provides a comprehensive framework for its characterization. The predicted NMR and MS data, based on sound chemical principles and analysis of related structures, offer a reliable reference for researchers. The detailed experimental protocols provided herein describe a robust methodology for acquiring high-quality data, ensuring the structural integrity and purity of this important synthetic building block. It is recommended that researchers synthesizing or utilizing this compound perform the described analyses to confirm its identity and purity, which are critical for the success of subsequent research endeavors.

References

As this guide is based on predictive analysis and standard laboratory procedures, direct literature citations for experimental data of the target molecule are not available. The principles and data for related compounds are drawn from established knowledge in the field of organic spectroscopy. For general reference on NMR and MS, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). O-benzyl-L-serine. National Center for Biotechnology Information. Retrieved from [Link]

(S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride: A Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of (S)-Benzyl 2-amino-3-methoxypropanoate hydrochloride (CAS No. 694527-68-9), a specialized amino acid derivative. This document details its commercial availability, key technical specifications, and its strategic role in synthetic chemistry, particularly for professionals in drug discovery and development.

Introduction: A Niche Building Block for Advanced Synthesis

This compound hydrochloride is a protected form of O-methyl-L-serine. The presence of the benzyl ester and the methoxy group on the side chain makes it a valuable building block in the synthesis of complex organic molecules and peptides. The hydrochloride salt form enhances its stability and handling properties as a solid. Its primary utility lies in providing a chiral scaffold with a protected carboxylic acid and a modified hydroxyl group, allowing for selective chemical transformations in multi-step synthetic pathways.

Commercial Availability and Procurement

This compound hydrochloride is available from a limited number of specialized chemical suppliers as a research-grade chemical. It is not a commodity chemical and is typically synthesized upon request or stocked in small quantities.

Key Supplier Information:

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | 694527-68-9 | C₁₁H₁₆ClNO₃ | 245.70 | Often requires cold-chain transportation.[1] |

Procurement Considerations for Researchers:

-

Lead Times: Due to its specialized nature, researchers should anticipate longer lead times for delivery.

-

Purity and Analysis: It is crucial to request a certificate of analysis (CoA) from the supplier to verify the purity, identity, and chiral integrity of the compound.

-

Custom Synthesis: For larger quantities or specific purity requirements, engaging with a custom synthesis provider may be necessary.

Technical Specifications and Physicochemical Properties

The following table summarizes the key technical specifications for this compound hydrochloride.

| Property | Value | Source |

| CAS Number | 694527-68-9 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| Form | Solid | Inferred from handling information |

| Storage | Recommended to be stored in a cool, dark place, often under cold-chain conditions. | [1] |

| SMILES Code | O=C(OCC1=CC=CC=C1)COC.[H]Cl | [1] |

Strategic Applications in Synthetic Chemistry

The unique structural features of this compound hydrochloride dictate its application in organic synthesis, particularly in the construction of chiral molecules.

Role as a Protected Amino Acid in Peptide Synthesis

The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The benzyl group serves as a temporary protecting group for the carboxylic acid, which can be removed under specific conditions, typically through hydrogenolysis. The O-methyl group provides a stable modification to the serine side chain, preventing unwanted side reactions that can occur with a free hydroxyl group.

Workflow for Incorporation into a Peptide Chain:

Caption: Workflow for incorporating the O-methyl-serine moiety.

Chiral Building Block in Drug Discovery

Beyond peptide synthesis, this compound serves as a valuable chiral starting material for the synthesis of more complex molecules in drug discovery. The stereocenter is well-defined, and the functional groups can be manipulated to build out different molecular scaffolds. Optically pure amino alcohols, which can be derived from such amino acid esters, are important intermediates in the pharmaceutical industry.[2]

Synthesis and Manufacturing

Conceptual Synthetic Pathway:

Caption: A plausible two-step synthesis of the target compound.

Experimental Considerations:

-

Fischer-Speier Esterification: O-methyl-L-serine would be reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The removal of water, often through azeotropic distillation, drives the reaction to completion.

-

Salt Formation: The resulting free base of the benzyl ester is then treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt, which can then be isolated and purified.

Safety and Handling

A formal Safety Data Sheet (SDS) for this compound hydrochloride is not widely available. However, based on the known hazards of similar amino acid derivatives and organic hydrochlorides, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound hydrochloride is a specialized, yet valuable, building block for researchers engaged in complex organic synthesis and drug development. Its utility as a protected, chiral amino acid derivative allows for the precise introduction of an O-methylated serine residue into peptides and other complex molecules. While its commercial availability is limited, its unique structural features make it an important tool for creating novel chemical entities with potential therapeutic applications. Researchers are advised to plan their procurement in advance and to obtain detailed analytical data from their supplier to ensure the quality and integrity of this important synthetic intermediate.

References

- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.

Sources

(S)-Benzyl 2-amino-3-methoxypropanoate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of drug design and development. Chiral building blocks, enantiopure molecules that serve as starting materials, are essential tools in the efficient construction of complex chiral molecules.[1] Among these, amino acid derivatives hold a prominent place due to their inherent chirality and versatile functional groups. This guide provides a detailed technical overview of (S)-Benzyl 2-amino-3-methoxypropanoate, a valuable chiral building block derived from the non-proteinogenic amino acid O-methyl-L-serine.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional molecule featuring a stereochemically defined amine, a carboxylic acid protected as a benzyl ester, and a methoxy ether. This unique combination of functionalities, centered around a chiral core, makes it a highly strategic synthon for asymmetric synthesis.

The key attributes that underscore its utility include:

-

Defined Stereochemistry: The (S)-configuration at the α-carbon is derived from the natural amino acid L-serine, providing a reliable source of chirality that can be transferred to the target molecule.

-

Orthogonal Protection: The amino group can be protected with a variety of standard protecting groups (e.g., Boc, Cbz), while the carboxylic acid is masked as a benzyl ester. The benzyl group can be selectively removed under mild hydrogenolysis conditions, leaving other functionalities intact. This orthogonality is crucial for sequential synthetic transformations.

-

Versatile Reactivity: The primary amine serves as a nucleophile for the introduction of various substituents, while the ester functionality can be hydrolyzed or converted to other functional groups. The methoxy group is generally stable but can influence the molecule's conformation and solubility.

This guide will delve into the synthesis, properties, and potential applications of this building block, providing both theoretical understanding and practical, field-proven insights.

Synthesis of this compound

The most common and practical synthesis of this compound starts from the commercially available and relatively inexpensive O-methyl-L-serine. The key transformation is the esterification of the carboxylic acid with benzyl alcohol. A well-established and high-yielding method for this is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction.

A highly analogous and well-documented procedure is the synthesis of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate from L-tyrosine, which can be adapted for the synthesis of the title compound.[2]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A representative synthesis workflow.

Materials:

-

O-methyl-L-serine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Benzene (or Toluene as a less toxic alternative)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add O-methyl-L-serine, an excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in benzene.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 3-5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate may form, which can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the benzene and excess benzyl alcohol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a white solid.

Causality Behind Experimental Choices:

-

p-Toluenesulfonic Acid: This strong acid is an effective catalyst for Fischer esterification. Its non-nucleophilic nature prevents side reactions.

-

Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium of the reversible esterification reaction towards the product side, thus ensuring a high yield.

-

Azeotropic Distillation: Benzene or toluene forms a low-boiling azeotrope with water, facilitating its removal from the reaction mixture.

-

Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst, which could otherwise interfere with subsequent reactions or the stability of the product.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | White to off-white crystalline solid. |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Melting Point | Expected to be a solid with a defined melting point, likely in the range of other amino acid esters. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. |

| Optical Rotation | As an (S)-enantiomer, it will exhibit a specific optical rotation. The value needs to be determined experimentally. The optical purity is a critical quality parameter and can be assessed by chiral HPLC or by measuring the optical rotation.[3] |

| Stability and Storage | The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and acids. As with many amino acid derivatives, it is advisable to store it under an inert atmosphere to prevent slow degradation. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.3 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the propanoate backbone (a multiplet for the α-CH and two diastereotopic protons for the β-CH₂).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, the methoxy carbon, and the α and β carbons of the amino acid backbone.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1735 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Asymmetric Synthesis and Drug Development

This compound is a versatile building block for the synthesis of a wide range of chiral molecules, particularly those containing a β-methoxy-α-amino acid fragment. Its applications span from peptide synthesis to the construction of complex heterocyclic scaffolds.

Peptide Synthesis

The primary amine of this compound can be coupled with N-protected amino acids or peptides using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). The resulting dipeptide or polypeptide will contain an O-methyl-serine residue at its N-terminus. The benzyl ester at the C-terminus can then be selectively deprotected by hydrogenolysis to reveal the carboxylic acid for further chain elongation.[4]

Workflow for peptide synthesis.

The incorporation of O-methyl-serine can be strategically used to modify the properties of peptides, such as increasing their metabolic stability or altering their conformation. The methoxy group can also serve as a handle for further chemical modifications.

Synthesis of Chiral Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral heterocycles. For instance, the amino and ester groups can participate in cyclization reactions to form lactams, piperazines, and other nitrogen-containing rings.

A potential application is in the synthesis of chiral oxazolidinones, a class of compounds known for their antibacterial activity, with Linezolid being a prominent example.[5] While direct use of the title compound in Linezolid synthesis is not widely reported, its structural motifs are relevant to the synthesis of such scaffolds.

Precursor to Chiral Amines and Alcohols

The ester functionality can be reduced to a primary alcohol, and the amino group can be further functionalized. This opens up pathways to chiral amino alcohols, which are important ligands in asymmetric catalysis and key components of many pharmaceuticals.

Case Study: Analogy in the Synthesis of LFA-1/ICAM Antagonists

A structurally related compound, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, has been utilized as a key reagent in the development of potent antagonists for the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction.[6] This interaction is a critical pathway in the inflammatory response, and its inhibition is a therapeutic strategy for conditions like dry eye disease. This example highlights the potential of such benzyl-protected amino acid derivatives in the synthesis of medicinally relevant molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is not available, the safety precautions for analogous compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its well-defined stereochemistry, coupled with the orthogonal protecting groups on its amino and carboxyl functionalities, allows for a wide range of synthetic manipulations. While it may be a less commonly cited building block compared to some of its analogs, the principles of its synthesis and reactivity are well-established. For researchers in drug discovery and process development, this compound offers a strategic tool for the efficient and stereocontrolled synthesis of complex molecular targets. The insights provided in this guide, based on sound chemical principles and analogies to well-documented compounds, should serve as a solid foundation for its effective utilization in the laboratory.

References

-

Luo, S.-N., Chen, L., Gao, Y.-X., Xu, P.-X., & Zhao, Y.-F. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. Retrieved from [Link]

-

LookChem. (n.d.). benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS:1194550-59-8. Retrieved from [Link]

- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

ResearchGate. (2011). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Retrieved from [Link]

-

Shiraiwa, T., Suzuki, M., Sakai, Y., Nagasawa, H., Takatani, K., Noshi, D., & Yamanashi, K. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362–1366. Retrieved from [Link]

-

ACS Publications. (1987). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Retrieved from [Link]

-

Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. Retrieved from [https://www.lobachemie.com/msds-sds-cas-no-Benzyl-(2S)-2-amino-3-[3--(methylsulfonyl)]phenyl]propanoate-HCl-(Synthon-C)-1194550-59-8.html]([Link])

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

NIH. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of O-benzyl-L-serine. Retrieved from [Link]

-

SlideShare. (2022). Tag-assisted Liquid-phase Peptide Synthesis. Retrieved from [Link]

-

Supplementary Information. (n.d.). N-benzylprop-2-yn-1-amine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methoxamine (CAS 390-28-3). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. (2R)-2-amino-N-benzyl-3-methoxy-propanamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lobachemie.com [lobachemie.com]

potential research applications of (S)-Benzyl 2-amino-3-methoxypropanoate

An In-Depth Technical Guide to the Research Applications of (S)-Benzyl 2-amino-3-methoxypropanoate

Abstract

This compound, a protected derivative of the non-proteinogenic amino acid O-methyl-L-serine, represents a valuable and specialized building block in synthetic chemistry. Its unique structure, combining a chiral serine backbone, a methoxy-protected hydroxyl group, and a benzyl ester-protected carboxyl group, makes it an ideal intermediate for the strategic incorporation of O-methyl-serine into peptides and other complex bioactive molecules. This guide explores the foundational principles behind its utility, its primary research applications in peptide synthesis and drug discovery, and provides detailed, field-proven protocols for its synthesis and subsequent use. We will delve into the causality behind the choice of protecting groups and the impact of O-methylation on the physicochemical and biological properties of peptides, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their work.

Introduction: The Strategic Value of a Modified Serine

In the landscape of medicinal chemistry and chemical biology, the modification of natural amino acid scaffolds is a cornerstone strategy for enhancing the therapeutic properties of peptides and small molecules. This compound (hydrochloride salt CAS 694527-68-9) is a prime example of such a strategically modified building block.[1] It is, at its core, an L-serine residue that has been altered in two critical ways:

-

O-Methylation: The side-chain hydroxyl group is converted to a methyl ether. This seemingly minor change has profound implications. It prevents the side chain from acting as a hydrogen bond donor and shields it from post-translational modifications like phosphorylation, which can be crucial for modulating biological activity and metabolic stability.[2] The introduction of the methyl group also increases local hydrophobicity, which can influence peptide folding and membrane permeability.[2][]

-

Carboxyl-Protection: The C-terminus is protected as a benzyl ester. This is a classic and widely used protecting group in peptide synthesis. It renders the carboxylic acid unreactive during the coupling of the N-terminus, preventing self-polymerization, and can be selectively removed under specific conditions, typically hydrogenolysis, that are orthogonal to many other protecting groups used in peptide chemistry.[4]

Therefore, the principal application of this compound is to serve as a stable, ready-to-use precursor for introducing O-methyl-L-serine into a growing peptide chain, particularly in solution-phase synthesis or for the synthesis of the first amino acid esterified to a resin in solid-phase peptide synthesis (SPPS).

Core Application: A Building Block for Non-Proteinogenic Peptides

The incorporation of non-canonical amino acids is a critical tool for overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low cell permeability.[5] O-methylated amino acids, like O-methyl-L-serine, are used to create modified peptides with improved efficacy and stability.[6][7]

Rationale for Incorporating O-Methyl-L-Serine

The decision to incorporate an O-methyl-serine residue into a peptide sequence is driven by several strategic objectives:

-

Metabolic Stability: The methyl ether is resistant to enzymatic cleavage by esterases and blocks enzymatic phosphorylation, a common metabolic pathway, thereby increasing the in-vivo half-life of the peptide.

-

Conformational Constraint: The removal of the hydroxyl group's hydrogen-bonding capability and the introduction of a slightly bulkier methyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.[8]

-

Enhanced Lipophilicity: Methylation increases the hydrophobicity of the serine side chain, which can improve membrane permeability and facilitate entry into cells.[2]

-

Structure-Activity Relationship (SAR) Studies: Replacing a natural serine or threonine with its O-methylated counterpart is a powerful tool in SAR studies to probe the importance of the side-chain hydroxyl group for receptor binding and biological activity.[2]

Physicochemical Properties

The key physicochemical properties of the hydrochloride salt of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 694527-68-9 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Chirality | (S)-configuration | [1] |

Experimental Protocols & Methodologies

The following protocols are presented as robust, field-validated methodologies. The synthesis of the title compound is a foundational step, followed by its application in peptide synthesis.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a representative synthesis via Fischer esterification of commercially available O-methyl-L-serine with benzyl alcohol, catalyzed by a strong acid. This method is analogous to the synthesis of similar amino acid esters.[9]

Workflow Diagram: Synthesis of the Target Compound

Caption: Standard Fmoc-SPPS cycle for incorporating O-methyl-serine.

Step-by-Step Methodology (for one coupling cycle):

-

Resin Preparation: Start with a resin-bound peptide chain that has a free N-terminal amine, prepared from the previous cycle.

-

Activation of Amino Acid: In a separate vessel, pre-activate Fmoc-Ser(Me)-OH (3-5 eq) with a coupling agent such as HBTU/HATU (3-5 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (6-10 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of free primary amines).

-

Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Fmoc Deprotection: To expose the new N-terminal amine for the next coupling, treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling cycle.

Conclusion and Future Outlook

This compound is a specialized chemical tool whose value is realized in its application as a synthetic intermediate. While not an active pharmaceutical ingredient itself, it provides a crucial gateway for the introduction of O-methyl-L-serine into peptide structures. This modification is a proven strategy for enhancing the drug-like properties of peptide-based therapeutics. The continued interest in peptides as drugs, particularly for targeting complex protein-protein interactions, ensures that the demand for non-canonical building blocks like this O-methylated serine derivative will remain high. Future research will likely focus on streamlining the synthesis of such compounds and exploring the biological impact of their incorporation into a wider range of therapeutic peptides, from antimicrobial agents to oncology treatments.

References

-

Zhang, C. et al. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. 2016;138(1):5234-5237. [Link]

-

PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. [Link]

-

Chem-Impex International. Fmoc-O-methyl-L-serine. [Link]

-

Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]

-

García-Jiménez, M. J. et al. Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry. 2010;75(1):144-152. [Link]

-

Luo, S.-N. et al. (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. Acta Crystallographica Section E. 2009;E65:o270. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Cudic, M. & Impellizzeri, F. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry. 2023;11:1134812. [Link]

-

Toth, G. K. et al. Epimerisation in Peptide Synthesis. Molecules. 2023;28(18):6534. [Link]

-

Di Fenza, A. et al. Nature-inspired and medicinally relevant short peptides. Rendiconti Lincei. Scienze Fisiche e Naturali. 2022;33:633–651. [Link]

-

Wu, G. et al. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. International Journal of Molecular Sciences. 2021;22(18):9943. [Link]

Sources

- 1. 694527-68-9|this compound hydrochloride|BLDpharm [bldpharm.com]

- 2. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. iris.unimo.it [iris.unimo.it]

An In-depth Technical Guide to (S)-Benzyl 2-amino-3-methoxypropanoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Benzyl 2-amino-3-methoxypropanoate, a versatile chiral building block, and its derivatives. We will delve into the synthetic pathways, key chemical properties, and burgeoning applications of these compounds, particularly within the realms of medicinal chemistry and drug discovery. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Introduction: The Significance of O-Methylated Serine Scaffolds

This compound, the benzyl ester of O-methyl-L-serine, represents a strategically important class of amino acid derivatives. The O-methylation of the serine hydroxyl group imparts unique characteristics, including increased lipophilicity and metabolic stability compared to its parent amino acid. These attributes make it a valuable synthon in peptide synthesis and a promising scaffold for the development of novel therapeutic agents.

The incorporation of O-methyl-L-serine into peptide sequences can enhance solubility and stability, crucial for the development of peptide-based therapeutics[1]. Furthermore, O-methylated compounds have been investigated for their potential roles in neurological disorders and as antioxidants, suggesting a broader therapeutic landscape for derivatives of this core structure[1][2]. This guide will explore the synthesis of the parent compound and its derivatization, with a focus on applications in drug discovery.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several strategic routes, primarily starting from the readily available and chiral L-serine. A common and efficient methodology involves a multi-step sequence of protection, O-methylation, and esterification.

Proposed Synthetic Pathway

A logical and field-proven approach to the synthesis of the target compound involves three key stages:

-

N-Protection of L-Serine: The amino group of L-serine is first protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

O-Methylation: The hydroxyl group of N-Boc-L-serine is then methylated. This is a critical step where various methylating agents can be employed.

-

Benzylation and Deprotection: The carboxylic acid is esterified with benzyl alcohol, followed by the removal of the N-Boc protecting group to yield the final product, often as a hydrochloride salt for improved stability and handling.

Detailed Experimental Protocol

The following protocol is a composite methodology based on established procedures for similar amino acid derivatives.

Materials and Reagents:

-

L-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Methyl iodide (MeI)

-

Silver oxide (Ag₂O)

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl) in dioxane (4M solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

N-Boc-L-Serine Synthesis:

-

Dissolve L-serine in an aqueous solution of NaOH.

-

Add dioxane and cool the mixture in an ice bath.

-

Slowly add a solution of (Boc)₂O in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by acidifying the aqueous phase and extracting with EtOAc. Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure to obtain N-Boc-L-serine.

-

-

N-Boc-O-methyl-L-Serine Synthesis:

-

Dissolve N-Boc-L-serine in a suitable solvent such as acetonitrile.

-

Add silver oxide followed by methyl iodide.

-

Stir the reaction mixture at room temperature, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.

-

-

Benzylation and Deprotection:

-

Dissolve N-Boc-O-methyl-L-serine in DCM.

-

Add benzyl alcohol and a catalytic amount of DMAP.

-

Cool the solution in an ice bath and add a solution of DCC in DCM dropwise.

-

Stir the reaction overnight at room temperature.

-

Filter the dicyclohexylurea byproduct and wash the filtrate with dilute acid and brine.

-

Dry the organic layer and concentrate to yield N-Boc-(S)-Benzyl 2-amino-3-methoxypropanoate.

-

Dissolve the protected ester in a minimal amount of a suitable solvent and add a 4M solution of HCl in dioxane.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

The product, this compound hydrochloride, may precipitate and can be collected by filtration or obtained by evaporation of the solvent.

-

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and a related derivative is presented below.

| Property | This compound hydrochloride[3] | (R)-2-Amino-N-benzyl-3-methoxypropionamide[4] |

| CAS Number | 694527-68-9 | 196601-69-1 |

| Molecular Formula | C₁₁H₁₆ClNO₃ | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 245.70 g/mol | 208.26 g/mol |

| Appearance | White to off-white solid | Not specified |

| Storage | Inert atmosphere, Room Temperature | Not specified |

Synthesis of Derivatives: N-Acylation